Naphthalene-1,5-disulfinic Acid
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Overview
Description
Preparation Methods
Naphthalene-1,5-disulfonic acid is prepared by the disulfonation of naphthalene with oleum . The reaction involves mixing naphthalene with 20% oleum at 20-35°C, followed by the gradual addition of 65% oleum and further naphthalene alternately . After heating for 6 hours at 55°C, the reaction mixture is added to water, and the product is precipitated as the free acid by cooling or as the disodium salt by the addition of alkaline sodium sulfate .
Chemical Reactions Analysis
Naphthalene-1,5-disulfonic acid undergoes various chemical reactions, including:
Fusion with NaOH: This reaction gives the disodium salt of 1,5-dihydroxynaphthalene, which can be acidified to give the diol.
Nitration: This process yields nitrodisulfonic acids, which are precursors to amino derivatives.
Formation of Anhydride: When treated with oleum below 50°C, the disulfonic acid forms an anhydride, which reacts with ammonia to give a mixture of naphthalene-1,5-disulfonamide and naphthalene-1-sulfonamide-5-sulfonic acid.
Scientific Research Applications
Naphthalene-1,5-disulfonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of naphthalene-1,5-disulfonic acid involves its strong acidic properties, which allow it to participate in various chemical reactions. For instance, in photocatalysis, the compound’s semiconducting properties enable it to facilitate hydrogen evolution under visible light irradiation . The electrical conductivity of polyaniline/1,5-naphthalene disulfonic acid systems follows an exponential law with an activation energy of 0.24 eV .
Comparison with Similar Compounds
Naphthalene-1,5-disulfonic acid is unique among its isomers due to its specific structural configuration and reactivity. Similar compounds include:
- Naphthalene-1,3-disulfonic acid
- Naphthalene-2,6-disulfonic acid
- Naphthalene-2,7-disulfonic acid
These compounds share similar chemical properties but differ in their positional isomerism, which affects their reactivity and applications .
Properties
IUPAC Name |
naphthalene-1,5-disulfinic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S2/c11-15(12)9-5-1-3-7-8(9)4-2-6-10(7)16(13)14/h1-6H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVWSEDCSANSOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)O)C(=C1)S(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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